molecular formula C22H23N3OS2 B15025236 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate

Cat. No.: B15025236
M. Wt: 409.6 g/mol
InChI Key: MVIYZJJUAMDMOP-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique combination of an indole moiety, a piperazine ring, and a carbodithioate group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the carbodithioate group. Common reagents and conditions used in these reactions may include:

    Indole Synthesis: Fischer indole synthesis using phenylhydrazine and acetone.

    Piperazine Introduction: N-alkylation of piperazine with an appropriate alkyl halide.

    Carbodithioate Formation: Reaction of the intermediate with carbon disulfide and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: Conversion of the indole moiety to an indole-2,3-dione.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution at the piperazine ring or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate would depend on its specific interactions with molecular targets. Potential molecular targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate: Lacks the methyl group on the indole ring.

    2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate: Has a methyl group on the piperazine ring instead of the phenyl group.

    2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbamate: Contains a carbamate group instead of a carbodithioate group.

Uniqueness

The uniqueness of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H23N3OS2

Molecular Weight

409.6 g/mol

IUPAC Name

[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C22H23N3OS2/c1-16-21(18-9-5-6-10-19(18)23-16)20(26)15-28-22(27)25-13-11-24(12-14-25)17-7-3-2-4-8-17/h2-10,23H,11-15H2,1H3

InChI Key

MVIYZJJUAMDMOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC(=S)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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